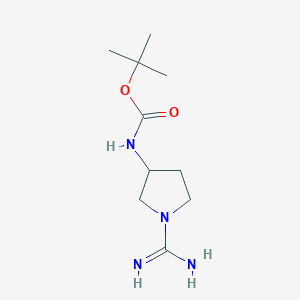![molecular formula C98H91Cl5NP4Ru2+ B12054219 (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B12054219.png)
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] is a chiral catalyst and ligand complex used in various asymmetric reactions. The compound is known for its high efficiency and selectivity in catalyzing reactions, making it a valuable tool in synthetic chemistry. The compound’s structure includes two ruthenium atoms coordinated with T-BINAP ligands and three bridging chloride ions, with a dimethylammonium counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] typically involves the reaction of ruthenium chloride with T-BINAP ligands in the presence of a base. The reaction is carried out under inert conditions to prevent oxidation and degradation of the complex. The resulting product is purified through recrystallization or chromatography to obtain the desired chiral catalyst.
Industrial Production Methods
Industrial production of (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Substitution: The complex can undergo substitution reactions, where ligands or atoms in the complex are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmosphere, specific temperatures, and solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from reactions involving (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] depend on the type of reaction and the substrates used. For example, in hydrogenation reactions, the product is often a reduced form of the substrate, while in oxidation reactions, the product is an oxidized form of the substrate.
Wissenschaftliche Forschungsanwendungen
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] involves the coordination of the ruthenium atoms with the T-BINAP ligands, creating a chiral environment that facilitates asymmetric catalysis. The complex interacts with substrates through coordination bonds, enabling the transfer of atoms or groups to the substrate in a stereoselective manner. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]
- (S)-[(RuCl(H8-BINAP))2(mu-Cl)3[NH2Me2]
- (S)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]
Uniqueness
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] is unique due to its high selectivity and efficiency in catalyzing asymmetric reactions. Compared to similar compounds, it offers better enantioselectivity and yield in many reactions, making it a preferred choice for researchers and industrial applications.
Eigenschaften
Molekularformel |
C98H91Cl5NP4Ru2+ |
|---|---|
Molekulargewicht |
1786.1 g/mol |
IUPAC-Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
InChI |
InChI=1S/2C48H40P2.C2H7N.5ClH.2Ru/c2*1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-3-2;;;;;;;/h2*5-32H,1-4H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
InChI-Schlüssel |
BKLYSQLZSZMPAP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12054180.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12054183.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12054190.png)


![(5Z)-3-Butyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054209.png)



